
Obestatin (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obestatin (human) ist ein Peptidhormon, das in spezialisierten Epithelzellen des Magens und des Dünndarms produziert wird. Ursprünglich wurde es als anorektisches Peptid identifiziert, d. h. es wurde angenommen, dass es den Appetit reduziert, obwohl seine Wirkung auf die Nahrungsaufnahme umstritten bleibt . Obestatin wird vom selben Gen kodiert, das Ghrelin, ein anderes Peptidhormon, kodiert, und wird vermutlich von C-Ghrelin abgespalten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Obestatin kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, einer Methode, die üblicherweise zur Herstellung von Peptiden verwendet wird. Der Prozess beinhaltet die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von Obestatin beinhaltet die großtechnische SPPS, gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC). Das gereinigte Peptid wird dann mittels Techniken wie Massenspektrometrie und Kernspinresonanz (NMR)-Spektroskopie charakterisiert, um seine Struktur und Reinheit zu bestätigen .
Wissenschaftliche Forschungsanwendungen
Obestatin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen. In der Biologie wird Obestatin auf seine Rolle bei der Regulation von Appetit, Energiebilanz und gastrointestinaler Motilität untersucht . In der Medizin wird Obestatin auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Fettleibigkeit, Diabetes und Herz-Kreislauf-Erkrankungen untersucht . In der Industrie wird Obestatin bei der Entwicklung von peptidbasierten Arzneimitteln und diagnostischen Werkzeugen eingesetzt .
Wirkmechanismus
Obestatin entfaltet seine Wirkungen durch Interaktion mit spezifischen Rezeptoren und Signalwegen. Anfangs wurde vorgeschlagen, dass GPR39 als Obestatin-Rezeptor fungiert, aber neuere Erkenntnisse deuten darauf hin, dass dies unwahrscheinlich ist . Obestatin scheint als Teil eines komplexen Darm-Gehirn-Netzwerks zu fungieren und das Gehirn über Sättigung oder Hunger zu informieren. Es wirkt als anorektisches Hormon, das die Nahrungsaufnahme verringert und die Gewichtszunahme reduziert . Die genauen molekularen Zielstrukturen und Wege, die am Wirkmechanismus von Obestatin beteiligt sind, werden noch untersucht .
Wirkmechanismus
- The primary targets of obestatin are not fully determined, but it appears to function as part of a complex gut-brain network. It signals the brain about satiety or hunger, contrasting with ghrelin’s hyperphagic effects .
- Its interaction with targets likely involves receptors in peripheral tissues and possibly at the central level. However, the exact mechanisms remain under discussion .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
Obestatin (human) plays a significant role in biochemical reactions, particularly in the regulation of appetite and gastrointestinal functions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary receptors for obestatin is GPR39, a G protein-coupled receptor. The binding of obestatin to GPR39 influences various signaling pathways, including those involved in cell proliferation and survival. Additionally, obestatin has been shown to interact with insulin and glucose metabolism, indicating its potential role in metabolic regulation .
Cellular Effects
Obestatin (human) exerts various effects on different cell types and cellular processes. In pancreatic beta cells, obestatin has been observed to modulate insulin secretion. At lower concentrations, it potentiates insulin response to glucose, while at higher concentrations, it inhibits glucose-induced insulin secretion . Obestatin also influences cell signaling pathways, including those related to cell proliferation, apoptosis, and differentiation. Furthermore, it affects gene expression and cellular metabolism, contributing to its role in energy homeostasis and appetite regulation .
Molecular Mechanism
The molecular mechanism of obestatin (human) involves its interaction with specific receptors and subsequent activation of intracellular signaling pathways. Upon binding to GPR39, obestatin activates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways play crucial roles in regulating cell survival, proliferation, and metabolism. Additionally, obestatin’s interaction with insulin signaling pathways suggests its involvement in glucose homeostasis and metabolic regulation .
Dosage Effects in Animal Models
The effects of obestatin (human) vary with different dosages in animal models. At lower doses, obestatin has been shown to enhance insulin secretion and improve glucose tolerance. At higher doses, it can inhibit insulin secretion and impair glucose metabolism. These dosage-dependent effects highlight the importance of precise dosing in potential therapeutic applications. Additionally, high doses of obestatin have been associated with adverse effects, including gastrointestinal disturbances and altered energy homeostasis .
Metabolic Pathways
Obestatin (human) is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. Obestatin’s role in regulating insulin secretion and glucose homeostasis further underscores its significance in metabolic regulation. Understanding the specific metabolic pathways influenced by obestatin is crucial for developing targeted therapeutic strategies .
Transport and Distribution
Within cells and tissues, obestatin (human) is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Obestatin’s localization and accumulation in specific tissues, such as the pancreas and gastrointestinal tract, are essential for its physiological functions. The precise transport and distribution mechanisms of obestatin require further elucidation to fully understand its role in different tissues .
Subcellular Localization
Obestatin (human) exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for obestatin’s interactions with its receptors and downstream signaling pathways. Understanding the subcellular localization of obestatin can provide insights into its precise mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Obestatin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of obestatin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Obestatin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen können die Struktur und Funktion des Peptids verändern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Dithiothreitol für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Modifikationen zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit veränderter biologischer Aktivität. Beispielsweise kann Oxidation zur Bildung von Disulfidbrücken führen, die die Struktur des Peptids stabilisieren können .
Vergleich Mit ähnlichen Verbindungen
Obestatin ist eng mit Ghrelin verwandt, da beide vom gleichen Vorläufermolekül, Preproghrelin, abgeleitet sind . Während Ghrelin den Appetit anregt und die Gewichtszunahme fördert, hat Obestatin die gegenteilige Wirkung, die Nahrungsaufnahme reduziert und die Gewichtszunahme verringert . Andere ähnliche Verbindungen sind Nesfatin-1, ein weiteres anorektisches Peptid, und Motilin, das an der gastrointestinalen Motilität beteiligt ist . Die einzigartige Fähigkeit von Obestatin, den Wirkungen von Ghrelin entgegenzuwirken, und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung .
Eigenschaften
IUPAC Name |
4-[[1-[[2-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[[1-[2-[[4-amino-2-[(2-amino-3-phenylpropanoyl)amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQOGPZNKNSCJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H176N32O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Beyond its role in adipocyte metabolism, are there other areas where obestatin's function is being investigated?
A2: Yes, research indicates a potential connection between maternal obesity and altered obestatin levels in human milk []. While human milk is recognized for its nutritional and immunological benefits for infants, maternal obesity appears to influence the concentration of various immunological factors within it, including obestatin []. Further research is crucial to understand the implications of these alterations on infant health and development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
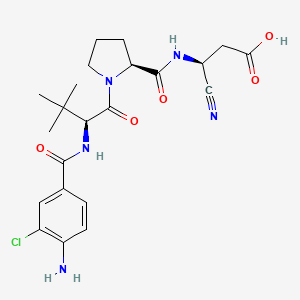

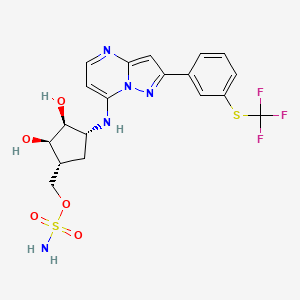
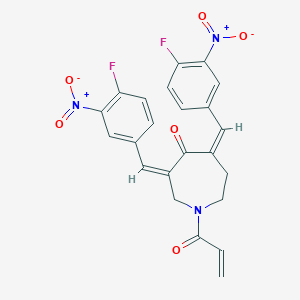
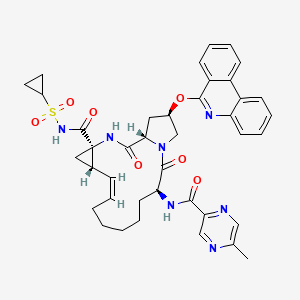


![Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-](/img/structure/B612279.png)
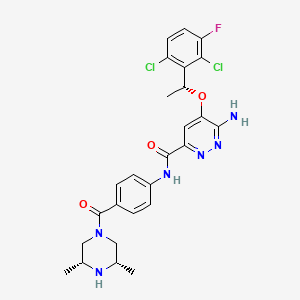
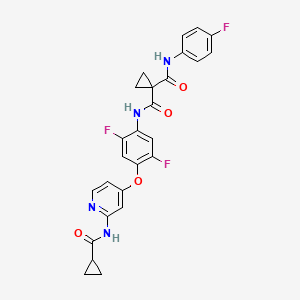
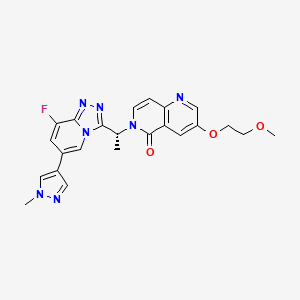
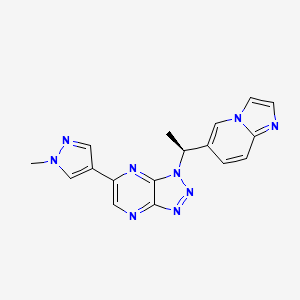
![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B612289.png)

